molecular formula C17H19BrN2OS B3274982 2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 618396-47-7

2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B3274982
CAS RN: 618396-47-7
M. Wt: 379.3 g/mol
InChI Key: LUGXZXNRNCYXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound that belongs to the class of tetrahydroquinazoline derivatives. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by targeting various cellular pathways, including the inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis.
Biochemical and physiological effects:
This compound has been reported to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments include its high potency and selectivity towards various cellular targets. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of specificity towards certain cellular targets.

Future Directions

Future research on 2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione could focus on identifying new cellular targets for the compound and optimizing its pharmacological properties. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Further research could also focus on developing new synthesis methods for the compound, which could improve its yield and purity.

Scientific Research Applications

2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit significant antimicrobial and anticancer activity. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the compound has been studied for its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGXZXNRNCYXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 2
2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 3
2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 4
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2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 5
2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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